2-(4-Bromophenoxy)benzaldehyde

Description

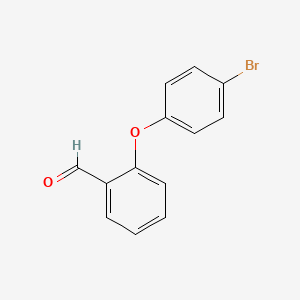

2-(4-Bromophenoxy)benzaldehyde is a brominated aromatic aldehyde characterized by a benzaldehyde core substituted with a 4-bromophenoxy group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and macrocyclic compounds. Its structure combines electron-withdrawing (bromo) and electron-donating (phenoxy) groups, influencing its reactivity and physical properties.

Properties

IUPAC Name |

2-(4-bromophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBZIYHJSQZONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(4-Bromophenoxy)benzaldehyde is utilized in several scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Bromophenoxy)benzaldehyde exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Substituent Position and Chain Length

- 4-(4-Bromobenzyloxy)-benzaldehyde (): Features a benzyloxy group instead of phenoxy.

- 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde (): Contains a butoxy spacer between aromatic rings, enhancing conformational flexibility. This leads to planar molecular layers via C–H···O interactions, contrasting with the rigid structure of 2-(4-bromophenoxy)benzaldehyde.

- 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde (): A dialdehyde with an extended ether chain, forming a "w"-shaped structure. Its dual aldehyde groups enable macrocycle synthesis, unlike the monoaldehyde functionality of the target compound.

Functional Group Modifications

- 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (): Incorporates a methoxy group at the 3-position, increasing electron density and solubility in polar solvents. The methoxy group may also sterically hinder reactions at the aldehyde site.

- Benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides (): Replaces the aldehyde with a hydrazide group, shifting applications toward biofilm inhibition and antioxidant activities.

Physicochemical Properties

Biological Activity

2-(4-Bromophenoxy)benzaldehyde, with the chemical formula C13H10BrO, is an aromatic compound notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. Understanding its biological activity is crucial for developing new pharmaceuticals.

Chemical Structure and Properties

The structure of this compound consists of a benzaldehyde group attached to a bromophenoxy moiety. The presence of the bromine atom enhances its reactivity and biological properties. Below is a brief overview of its chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 276.12 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Soluble in organic solvents like ethanol and acetone |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research published in Cancers highlighted its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Case Study: Breast Cancer Cell Lines

- Cell Line : MCF-7 (human breast adenocarcinoma)

- Concentration : 10-50 µM

- Observation : Induction of apoptosis was confirmed through Annexin V staining and flow cytometry analysis.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising, suggesting potential use as a natural preservative or therapeutic agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of cell proliferation : By interfering with the cell cycle.

- Induction of oxidative stress : Leading to cellular damage and apoptosis.

- Disruption of bacterial cell membranes : Resulting in increased permeability and cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.